Cas no 50462-73-2 (3-(1-phenylcyclopropyl)propanoic acid)

3-(1-Phenylcyclopropyl)propanoic acid is a cyclopropane-containing carboxylic acid derivative characterized by its phenyl-substituted cyclopropyl ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropyl group enhances conformational rigidity, which can influence binding affinity in bioactive molecules. The carboxylic acid functionality allows for further derivatization, such as amidation or esterification, facilitating its use in the development of novel compounds. Its stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
3-(1-phenylcyclopropyl)propanoic acid structure
50462-73-2 structure
商品名:3-(1-phenylcyclopropyl)propanoic acid
CAS番号:50462-73-2
MF:C12H14O2
メガワット:190.238363742828
CID:6304772
PubChem ID:54072139

3-(1-phenylcyclopropyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-phenylcyclopropyl)propanoic acid
    • 1-Phenylcyclopropanepropanoic acid
    • EN300-1457252
    • DTXSID201295505
    • 50462-73-2
    • SCHEMBL8484287
    • インチ: 1S/C12H14O2/c13-11(14)6-7-12(8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
    • InChIKey: MHEIIBPBZVFANZ-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC1(C2C=CC=CC=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 190.099379685g/mol
  • どういたいしつりょう: 190.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

3-(1-phenylcyclopropyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1457252-10000mg
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
10000mg
$3622.0 2023-09-29
Enamine
EN300-1457252-2.5g
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
2.5g
$1848.0 2023-06-06
Enamine
EN300-1457252-10.0g
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
10g
$4052.0 2023-06-06
Enamine
EN300-1457252-250mg
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
250mg
$774.0 2023-09-29
Enamine
EN300-1457252-0.5g
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
0.5g
$905.0 2023-06-06
Enamine
EN300-1457252-1000mg
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
1000mg
$842.0 2023-09-29
Enamine
EN300-1457252-5.0g
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
5g
$2732.0 2023-06-06
Enamine
EN300-1457252-50mg
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
50mg
$707.0 2023-09-29
Enamine
EN300-1457252-0.1g
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
0.1g
$829.0 2023-06-06
Enamine
EN300-1457252-2500mg
3-(1-phenylcyclopropyl)propanoic acid
50462-73-2
2500mg
$1650.0 2023-09-29

3-(1-phenylcyclopropyl)propanoic acidに関する追加情報

3-(1-phenylcyclopropyl)propanoic acid (CAS No 50462-73-2)

3-(1-phenylcyclopropyl)propanoic acid, also known by its CAS registry number 50462-73-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring substituted with a phenyl group and a propanoic acid moiety. The combination of these structural elements gives rise to distinctive chemical properties that make it a valuable subject for research and potential applications.

The molecular structure of 3-(1-phenylcyclopropyl)propanoic acid is notable for its strained cyclopropane ring, which is known to exhibit unusual reactivity due to its high ring strain. The phenyl group attached to the cyclopropane ring introduces aromaticity and potential for conjugation, while the propanoic acid group provides acidity and the possibility for hydrogen bonding. These features collectively influence the compound's physical properties, such as solubility, melting point, and reactivity.

Recent studies have explored the synthesis and characterization of 3-(1-phenylcyclopropyl)propanoic acid, with particular emphasis on its potential as a building block in organic synthesis. Researchers have demonstrated that this compound can be effectively synthesized through various routes, including cycloaddition reactions and ring-opening strategies. These methods not only highlight the versatility of the compound but also pave the way for its use in constructing more complex molecular architectures.

In terms of applications, 3-(1-phenylcyclopropyl)propanoic acid has shown promise in drug discovery efforts. Its unique structure allows for interactions with biological targets that may not be accessible to more conventional compounds. For instance, studies have indicated that this compound could serve as a lead molecule in the development of new pharmaceutical agents targeting specific receptors or enzymes. The ability to modulate biological activity through subtle structural modifications further underscores its potential in this domain.

The latest research on 3-(1-phenylcyclopropyl)propanoic acid has also delved into its pharmacokinetic properties. Understanding how this compound behaves within biological systems is crucial for evaluating its suitability as a drug candidate. Findings suggest that while it exhibits moderate bioavailability, its pharmacokinetic profile can be optimized through chemical modifications, such as altering the substituents on the phenyl ring or modifying the propanoic acid group.

Beyond pharmacology, 3-(1-phenylcyclopropyl)propanoic acid has also found applications in materials science. Its strained cyclopropane ring makes it an interesting candidate for studying mechanical properties at the molecular level. Researchers have explored its use in designing mechanically robust materials, leveraging the inherent strength and rigidity of cyclopropane-containing structures.

In conclusion, 3-(1-phenylcyclopropyl)propanoic acid (CAS No 50462-73-2) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, reactivity, and potential for modification make it an invaluable tool for researchers seeking to push the boundaries of organic chemistry and pharmacology. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.

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